molecular formula C17H12O4S B3062778 2-[4-Toluenesulfonyl]-1,4-naphthoquinone CAS No. 40852-77-5

2-[4-Toluenesulfonyl]-1,4-naphthoquinone

Cat. No.: B3062778
CAS No.: 40852-77-5
M. Wt: 312.3 g/mol
InChI Key: UCFUGRHGHVYUOA-UHFFFAOYSA-N
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Description

2-[4-Toluenesulfonyl]-1,4-naphthoquinone is a synthetic derivative of the 1,4-naphthoquinone scaffold, characterized by a toluenesulfonyl (-SO₂C₆H₄CH₃) group at the 2-position.

Properties

CAS No.

40852-77-5

Molecular Formula

C17H12O4S

Molecular Weight

312.3 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonylnaphthalene-1,4-dione

InChI

InChI=1S/C17H12O4S/c1-11-6-8-12(9-7-11)22(20,21)16-10-15(18)13-4-2-3-5-14(13)17(16)19/h2-10H,1H3

InChI Key

UCFUGRHGHVYUOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC(=O)C3=CC=CC=C3C2=O

Other CAS No.

40852-77-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tosylnaphthalene-1,4-dione typically involves the tosylation of naphthalene-1,4-dione. One common method is the reaction of naphthalene-1,4-dione with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for 2-tosylnaphthalene-1,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Tosylnaphthalene-1,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tosylnaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tosylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme FabH in Plasmodium falciparum, which is involved in fatty acid biosynthesis. This inhibition disrupts the metabolic processes of the parasite, leading to its death . The compound may also interact with other cellular targets, leading to its observed biological activities.

Comparison with Similar Compounds

Table 1: Key 1,4-Naphthoquinone Derivatives and Their Properties

Compound Substituent(s) Biological Activities Synthetic Route Toxicity Profile
2-[4-Toluenesulfonyl]-1,4-NQ 2-SO₂C₆H₄CH₃ Inferred: Anticancer, antimicrobial Iodine-catalyzed arylation Likely low (based on analogs)
Plumbagin 5-Hydroxy-2-methyl Anticancer, antifungal, anti-inflammatory Natural extraction Moderate toxicity
Juglone 5-Hydroxy Herbicidal, antifungal Natural extraction High phytotoxicity
Lawsone 2-Hydroxy Antimalarial, dyeing agent Multicomponent reactions Low toxicity
2-Amino-3-chloro-1,4-NQ 2-NH₂, 3-Cl Antifungal, antibacterial Michael addition Non-toxic
2-(4-Aminophenylsulfonyl)-1,4-NQ 2-SO₂C₆H₄NH₂ Antibacterial (MIC: 12.5–50 μg/mL) Nucleophilic substitution Not reported

Key Observations :

  • Electron-Withdrawing Effects: The toluenesulfonyl group enhances electrophilicity, facilitating nucleophilic attacks at the quinone core, akin to 2-nitro and 3-chloro derivatives . This may improve interactions with cellular targets like kinases or DNA .
  • Compared to natural hydroxy derivatives (e.g., plumbagin), sulfonyl groups may reduce redox cycling, lowering oxidative stress-related toxicity .
  • Synthetic Accessibility: The toluenesulfonyl group can be introduced via iodine-catalyzed arylation or nucleophilic substitution, paralleling methods for 2-thioanisolyl and 4-aminophenylsulfonyl derivatives .

Mechanistic and Pharmacological Insights

Anticancer Activity

1,4-Naphthoquinones exert anticancer effects via ROS generation, DNA intercalation, and kinase inhibition (e.g., IRAK1) . The toluenesulfonyl group’s electron-withdrawing nature may stabilize semiquinone radicals, enhancing pro-apoptotic signaling compared to hydroxy or amino derivatives . For example:

  • Plumbagin induces apoptosis in AML via JAK/STAT inhibition (IC₅₀: 2–5 μM) .
  • Synthetic 2-chloro-3-(N-alkylamino)-1,4-NQ derivatives show IC₅₀ values of 1–10 μM in colon and pancreatic cancers .

Prediction for 2-[4-Toluenesulfonyl]-1,4-NQ : Improved solubility and target specificity due to the sulfonyl group may enhance therapeutic indices compared to chlorinated or hydroxylated analogs.

Antimicrobial and Antiparasitic Activity

Sulfonyl derivatives demonstrate broad-spectrum antimicrobial activity. For instance:

  • 2-(4-Aminophenylsulfonyl)-1,4-NQ exhibits MICs of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Plumbagin and juglone show antifungal activity at 10–20 μg/mL but with higher cytotoxicity .

Advantage of Toluenesulfonyl Group: Reduced redox cycling may lower host cell toxicity while retaining antimicrobial potency, as seen in non-toxic amino acid derivatives .

Physicochemical and Drug-Likeness Properties

Table 2: Drug-Likeness Comparison (DataWarrior Analysis)

Property 2-[4-Toluenesulfonyl]-1,4-NQ Plumbagin 2-Amino-3-chloro-1,4-NQ
Molecular Weight (g/mol) ~328 188 248
LogP ~2.5 (estimated) 1.8 2.1
Hydrogen Bond Acceptors 6 4 5
Lipinski Rule Compliance Yes Yes Yes
Mutagenicity (Predicted) Low Moderate Low

Key Findings :

  • The toluenesulfonyl derivative adheres to Lipinski’s rules, suggesting oral bioavailability.
  • Higher molecular weight and logP compared to plumbagin may enhance membrane permeability but require formulation optimization.

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